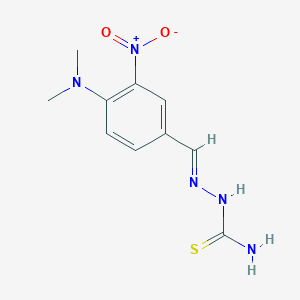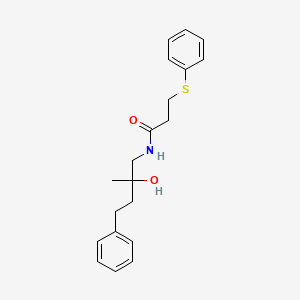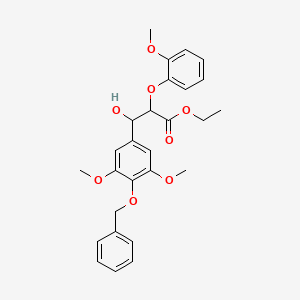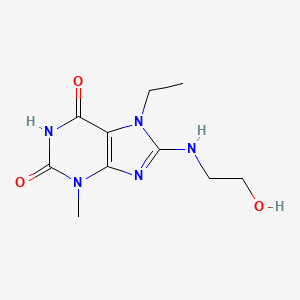
(E)-2-(4-(dimethylamino)-3-nitrobenzylidene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)pyridine (DMAP) is a toxic, corrosive solid that is widely used as a nucleophilic catalyst in various reactions . It plays a crucial role in many applications spanning chemical, biological, and technological domains .
Synthesis Analysis
DMAP has been used as a catalyst in the synthesis of α-iminonitriles via a kinetically controlled, base-mediated, and 1,3-diketone-catalyzed reaction . It has also been used in the acylation of inert alcohols and phenols under base-free conditions .Chemical Reactions Analysis
DMAP is widely used as a nucleophilic catalyst in esterification, hydrosilylation, Bayliss–Hillman reactions, and many more . It has also been used in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids .Physical and Chemical Properties Analysis
The protonation state of DMAP and how this protonation state is changed with adsorption on a solid surface is known to play a crucial role in many of its applications .Scientific Research Applications
Corrosion Inhibition
(E)-2-(4-(dimethylamino)-3-nitrobenzylidene)hydrazinecarbothioamide has been investigated for its ability to inhibit corrosion, particularly on mild steel in industrial water mediums. Studies by Shivakumar and Mohana (2013) highlighted its effectiveness as a corrosion inhibitor, with efficiency dependent on concentration and temperature. This compound, along with similar Schiff bases, demonstrated mixed-type inhibition behavior, with adsorption following Langmuir adsorption isotherm. Thermodynamic parameters and quantum chemical parameters were also analyzed to understand the relationship between molecular structure and inhibition efficiency. The surface adsorbed film was characterized using scanning electron microscopy (SEM) (Shivakumar & Mohana, 2013).
Synthetic Methodologies
The compound has also played a role in synthetic chemistry, particularly in the synthesis of 1-aryl-1H-indazole derivatives through intramolecular amination. Research by Esmaeili-Marandi et al. (2014) demonstrated how 1-aryl-2-(2-nitrobenzylidene)hydrazines could be efficiently transformed into indazole derivatives in the presence of potassium tert-butoxide, showcasing the compound's utility in organic synthesis (Esmaeili-Marandi et al., 2014).
Structural and Spectral Analysis
Further, the aromatic hydrazone derivatives, including those similar to this compound, have been synthesized and characterized through various spectroscopic methods (UV–vis, IR, 1H NMR, 13C NMR) to determine their molecular structures and analyze their corrosion inhibition behavior. For example, Chafai et al. (2019) synthesized an aromatic hydrazone derivative and investigated its corrosion inhibition behavior in sulfuric acid, with studies showing it acts as a mixed-type inhibitor. The adsorption of the compound on iron surfaces followed Langmuir isotherm, with theoretical studies supporting experimental results (Chafai et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-14(2)8-4-3-7(5-9(8)15(16)17)6-12-13-10(11)18/h3-6H,1-2H3,(H3,11,13,18)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTMSGWWJJZFEV-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24779575 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2926789.png)

![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B2926793.png)


![N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2926796.png)

![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2926799.png)
![4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2926800.png)

![N-cyclopentyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2926805.png)
![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926806.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2926808.png)
